molecular formula Mg(NO3)2<br>MgN2O6 B078771 Magnesium nitrate CAS No. 10377-60-3

Magnesium nitrate

Cat. No. B078771
Key on ui cas rn: 10377-60-3
M. Wt: 148.32 g/mol
InChI Key: YIXJRHPUWRPCBB-UHFFFAOYSA-N
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Patent
US04522937

Procedure details

An aqueous solution of magnesium nitrate was prepared by dissolving 179.5 g. (1.21 moles) of crystalline magnesium nitrate in deionized water, followed by the addition thereto of sufficient concentrated nitric acid to provide 34.0 g. (0.54 mole) HNO3
Quantity
1.21 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Mg+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>O>[N+:1]([O-:4])([O-:3])=[O:2].[Mg+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+:1]([O-:4])([OH:3])=[O:2] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.21 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 179.5 g

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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